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molecular formula C8H13N3S B1348945 5-Cyclohexyl-1,3,4-thiadiazol-2-amine CAS No. 56882-77-0

5-Cyclohexyl-1,3,4-thiadiazol-2-amine

Cat. No. B1348945
M. Wt: 183.28 g/mol
InChI Key: BLBDGPFJLDEFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931209

Procedure details

A saturated solution of phsogene in ethyl acetate (100 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer. A slurry of 5-cyclohexyl-2-amino-1,3,4-thiadiazole (50 grams) in ethyl acetate (300 ml) is added to the reaction vessel and the resulting mixture is stirred for a period of about 16 hours, resulting in the formation of a precipitate. The reaction mixture is then purged with nitrogen gas to remove unreacted phosgene. The purged mixture is then filtered to recover the precipitate. The precipitate is then recrystallized to yield the desired product 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate dimer.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[S:11][C:10]([NH2:12])=[N:9][N:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:13](OCC)(=[O:15])C>>[CH:1]1([C:7]2[S:11][C:10]([N:12]=[C:13]=[O:15])=[N:9][N:8]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCC1)C1=NN=C(S1)N
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred for a period of about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then purged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
to remove unreacted phosgene
FILTRATION
Type
FILTRATION
Details
The purged mixture is then filtered
CUSTOM
Type
CUSTOM
Details
to recover the precipitate
CUSTOM
Type
CUSTOM
Details
The precipitate is then recrystallized

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCCCC1)C1=NN=C(S1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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